molecular formula C19H25BrN2O B3107336 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide CAS No. 1609407-44-4

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide

Cat. No. B3107336
CAS RN: 1609407-44-4
M. Wt: 377.3
InChI Key: UXSAKORHMIVARM-UHFFFAOYSA-N
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Description

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide” is a compound with the CAS Number: 1609407-44-4 . It has a molecular weight of 377.32 . This compound belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .

Scientific Research Applications

Biological Applications

Carbazole-based compounds, such as the one , have been found to exhibit a range of biological activities. They show applications including antibacterial , antifungal , anticancer , anti-inflammatory , and antitumor activity . Some compounds are particularly active on E. coli, while others on C. albicans .

Optical Properties

Carbazole-based compounds have been studied for their optical properties. They can be employed as singlet or triplet emitters for organic light-emitting diodes . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating and n p–p* –p* electron transitions .

Applications in Photopolymerization

These compounds have been used as dyes/photosensitizers in photopolymerization reactions . They have been known for good photosensitizing performance in photopolymerization .

Applications in Organic Photovoltaics (OPVs)

Carbazole-based compounds can be used as light-absorbing materials for organic photovoltaics (OPVs) .

Non-linear Optical Applications

These compounds can be used as chromophores for non-linear optical applications .

Biological Labelling and Cancer Phototherapy

Carbazole-based compounds can be used for various biological applications including cancer phototherapy or biological labelling .

Photoinitiators of Polymerization

These compounds can be used as photoinitiators of polymerization .

Photoredox Catalysts

Carbazole-based compounds can be used as photoredox catalysts for organic transformations or hydrogen production .

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.BrH/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3;/h5-11,14,20H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSAKORHMIVARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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